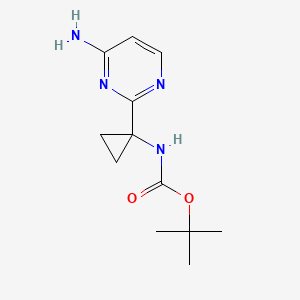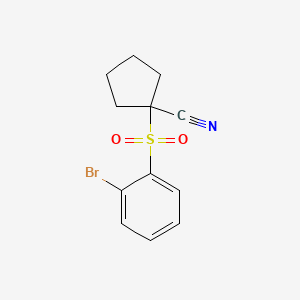
TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE
Übersicht
Beschreibung
TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further linked to a carbamic acid ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE typically involves multiple steps. One common method starts with the preparation of the cyclopropyl-pyrimidine intermediate, which is then reacted with tert-butyl carbamate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like PEEK.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness: What sets TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE apart from these similar compounds is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C12H18N4O2 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-aminopyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-11(2,3)18-10(17)16-12(5-6-12)9-14-7-4-8(13)15-9/h4,7H,5-6H2,1-3H3,(H,16,17)(H2,13,14,15) |
InChI-Schlüssel |
STNFTPQLDBTUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine,5-(chloromethyl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8544906.png)

![Tert-butyl [4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8544922.png)


![tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate](/img/structure/B8544951.png)

![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B8544973.png)

![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid](/img/structure/B8544979.png)

![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione](/img/structure/B8544992.png)

